molecular formula C11H7F3 B1313535 2-(Trifluoromethyl)naphthalene CAS No. 581-90-8

2-(Trifluoromethyl)naphthalene

Cat. No.: B1313535
CAS No.: 581-90-8
M. Wt: 196.17 g/mol
InChI Key: PKMYQFCVFSVGAT-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene is an organic compound with the molecular formula C₁₁H₇F₃. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a trifluoromethyl group (-CF₃). This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)naphthalene is primarily related to its trifluoromethyl group. This group can influence the electronic properties of the molecule, making it more reactive in certain chemical environments. The trifluoromethyl group can also enhance the lipophilicity of the compound, allowing it to interact more effectively with biological membranes and molecular targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(trifluoromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMYQFCVFSVGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446043
Record name 2-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-90-8
Record name 2-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the regioselectivity of metalation in 2-(trifluoromethyl)naphthalene considered noteworthy?

A1: Unlike many substituted naphthalenes, this compound exhibits unusual regioselectivity during metalation reactions. While reaction with tert-butyllithium in the presence of potassium tert-butoxide leads to exclusive deprotonation at the 1-position, using sec-butyllithium with N,N,N',N'-tetramethylethylenediamine results in a mixture of products arising from deprotonation at both the 3- and 4-positions. [, ] This suggests that the choice of base and coordinating solvent significantly influences the site of attack, highlighting the complex interplay of steric and electronic factors governing the reaction.

Q2: What synthetic strategies can be employed to access diversely substituted this compound derivatives?

A2: One effective approach utilizes aryne chemistry. [, ] Specifically, generating 3-(trifluoromethyl)benzyne and trapping it with furan leads to a cycloadduct. This adduct serves as a versatile intermediate, allowing access to various this compound derivatives through subsequent transformations such as reduction, ring-opening, halogenation, and deoxygenation reactions.

Q3: Can you provide specific examples of valuable compounds accessible through this aryne-based synthetic route?

A3: This strategy enables the synthesis of various bromo(trifluoromethyl)naphthalenes. [, ] Furthermore, these bromo derivatives can be converted to the corresponding trifluoromethyl-substituted naphthoic acids through a halogen-metal exchange followed by carboxylation. These transformations highlight the utility of this method in accessing diverse and valuable this compound derivatives for potential applications in various fields.

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